Chromate

Beschreibung

Eigenschaften

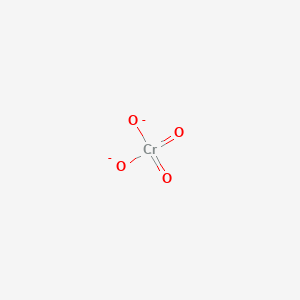

IUPAC Name |

dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.4O/q;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDOYSPFYFSLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrO4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065675 | |

| Record name | Chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.994 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13907-45-4, 11104-59-9 | |

| Record name | Chromate (CrO42-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13907-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013907454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromate (CrO42-) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S2Y101D6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

chromate compound synthesis and characterization

An in-depth technical guide on the synthesis and characterization of chromate compounds, designed for researchers, scientists, and drug development professionals.

Introduction to this compound Compounds

This compound compounds are a class of materials containing the this compound (CrO₄²⁻) or dithis compound (Cr₂O₇²⁻) anion. These compounds are significant across various fields, serving as pigments, catalysts, corrosion inhibitors, and materials for high-density magnetic recording.[1] In the context of drug development, chromium compounds are explored for their roles in biological systems and as potential therapeutic agents or components in delivery systems, although toxicity, particularly of hexavalent chromium (Cr(VI)), is a critical consideration.

The physicochemical properties of this compound compounds, such as crystallinity, particle size, surface area, and morphology, are intrinsically linked to the synthesis method employed.[1] Consequently, precise control over the synthesis process is paramount for tailoring the material's properties to a specific application. This guide provides a comprehensive overview of common synthesis techniques and the essential characterization methods used to validate and understand the resulting materials.

Part 1: Synthesis of this compound Compounds

The selection of a synthesis route is a critical step that dictates the final properties of the this compound material. The most prevalent methods include co-precipitation, sol-gel, hydrothermal, and solid-state reactions.

Co-Precipitation Method

Co-precipitation is a straightforward and widely adopted technique for producing nanoparticles.[1] It involves the simultaneous precipitation of two or more cations from a solution through the addition of a precipitating agent.[1][2] This method is valued for its simplicity and scalability.

This protocol is adapted from the inverse co-precipitation method for synthesizing CuCr₂O₄ nanoparticles.[2]

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of cupric nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) and chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in deionized water with a Cu:Cr molar ratio of 1:2.[2] Stir the mixture for 60 minutes to ensure homogeneity.

-

Precipitation: Prepare a separate aqueous solution of ammonia (B1221849). Slowly add the mixed metal nitrate solution dropwise into the ammonia solution while stirring vigorously.

-

pH Adjustment: Continuously monitor and adjust the pH of the suspension to a final value of 9.0 by controlling the addition rate of the metal nitrate solution.[2]

-

Aging and Washing: Allow the resulting precipitate to age in the mother liquor for a period (e.g., 1-2 hours) to ensure complete precipitation and particle growth.

-

Filtration and Drying: Filter the fine precipitate and wash it multiple times with distilled water to remove residual ions. Dry the collected powder in an oven at 110°C.[2]

-

Calcination: Calcine the dried powder at a specific temperature (e.g., 520°C) to induce the formation of the crystalline copper chromite spinel phase.[2]

Caption: Workflow for the co-precipitation synthesis method.

Sol-Gel Method

The sol-gel process is a versatile wet-chemical technique for fabricating materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel).[1] This method allows for the synthesis of pure, crystalline materials at lower temperatures compared to solid-state reactions and offers excellent control over the final product's composition and microstructure.[3]

This protocol is based on the sol-gel synthesis of cobalt this compound using a complexing agent.[1]

-

Precursor Solution: Dissolve stoichiometric amounts of cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) and chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in 100 mL of distilled water.[1]

-

Homogenization: Stir the mixture continuously for 1 hour on a hot plate to ensure a homogeneous solution.[1]

-

Gel Formation: Introduce a complexing agent, such as citric acid or 1,2-ethanediol, to the solution.[1] Heat the solution to approximately 65-95°C under constant stirring until it transforms into a transparent, viscous gel as the water evaporates.[1][4]

-

Drying: Dry the resulting gel in an oven at around 105-160°C to remove the remaining solvent, which yields a precursor powder.[1][4]

-

Calcination: Grind the precursor powder and calcine it at temperatures ranging from 700-1000°C to obtain the final crystalline CoCr₂O₄ nanoparticles.[1]

Caption: Workflow for the sol-gel synthesis method.

Hydrothermal Method

The hydrothermal method involves chemical reactions in aqueous solutions at temperatures and pressures above ambient conditions, typically within a sealed vessel called an autoclave.[1] This technique is particularly effective for synthesizing crystalline materials directly from solution, often without the need for a high-temperature calcination step.[5][6]

This is a generalized protocol for synthesizing MCr₂O₄ (where M = Mg, Mn, Fe, Co).[5]

-

Precursor Preparation: Prepare aqueous solutions of the metal precursors. For example, use metal hydroxides such as Cr(OH)₃ and M(OH)₂.[5]

-

Autoclave Loading: Place the precursor mixture into a Teflon-lined stainless-steel autoclave. Fill the autoclave with deionized water up to a certain percentage of its volume (e.g., 70-80%).

-

Sealing and Heating: Seal the autoclave tightly and place it in an oven. Heat the autoclave to the desired reaction temperature (e.g., 250-400°C) and maintain it for a specified duration (e.g., 12-48 hours).[5][6] The pressure inside the autoclave will increase due to the heating of water.

-

Cooling and Recovery: After the reaction period, turn off the oven and allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Open the autoclave, collect the product by filtration or centrifugation, wash it several times with deionized water and ethanol, and dry it in an oven at a moderate temperature (e.g., 80-100°C).

Caption: Workflow for the hydrothermal synthesis method.

Part 2: Characterization of this compound Compounds

After synthesis, a thorough characterization is essential to determine the structural, morphological, compositional, and physical properties of the this compound compounds.

Caption: General workflow for the characterization of synthesized this compound compounds.

X-Ray Diffraction (XRD)

XRD is a primary technique used to determine the crystal structure, phase purity, and average crystallite size of the synthesized material.[2][7] The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline phases present.

-

Sample Preparation: The synthesized this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder, ensuring a flat, smooth surface.

-

Instrument Setup: The sample is mounted in an X-ray diffractometer. Set the parameters for the measurement, including the 2θ scan range (e.g., 10-90°), step size, and scan speed. A common X-ray source is Cu-Kα radiation.[8]

-

Data Acquisition: Initiate the scan. The instrument directs X-rays onto the sample and measures the intensity of the diffracted X-rays at different angles.

-

Data Analysis: The resulting diffractogram is analyzed by identifying the peak positions (2θ values). These peaks are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases. The crystallite size can be estimated using the Scherrer equation from the broadening of the diffraction peaks.[9]

Electron Microscopy (SEM & TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and size distribution of the synthesized powders.

-

Sample Preparation: A small amount of the this compound powder is mounted on an SEM stub using double-sided conductive carbon tape.

-

Sputter Coating: To prevent charging of non-conductive samples, a thin layer of a conductive material (e.g., gold, platinum) is deposited onto the sample surface using a sputter coater.

-

Imaging: The stub is placed inside the SEM vacuum chamber. An electron beam is scanned across the sample surface, and the resulting secondary or backscattered electrons are collected to form an image that reveals the surface topography and morphology.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups and chemical bonds present in a sample by measuring the absorption of infrared radiation. For chromates, it is particularly useful for confirming the presence of Cr-O and Cr=O stretching and bending vibrations.[10][11]

-

Sample Preparation: Mix a small amount of the dried this compound powder with potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent pellet.

-

Background Spectrum: Place the KBr pellet (or an empty sample chamber) in the FTIR spectrometer and record a background spectrum.

-

Sample Spectrum: Replace the background pellet with the sample pellet and record the sample's spectrum. The instrument will automatically subtract the background.

-

Data Analysis: Analyze the resulting spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to this compound functional groups. For instance, Cr-O stretching vibrations in chromates typically appear in the 800-950 cm⁻¹ region.[10]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a material. For this compound solutions, it is a powerful tool for quantitative analysis, as the intensity of absorbance at a specific wavelength is proportional to the concentration (Beer-Lambert Law).[12][13] The color of this compound compounds (typically yellow for CrO₄²⁻ and orange for Cr₂O₇²⁻) arises from strong absorption in the visible region.[14]

-

Sample Preparation: Prepare a dilute solution of the this compound compound in a suitable solvent (e.g., deionized water). If analyzing Cr(VI) in water, a reagent like diphenylcarbazide can be used, which forms a colored complex detectable at ~550 nm.[13]

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to measure the baseline or "blank."

-

Sample Measurement: Fill an identical cuvette with the this compound solution and place it in the instrument.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum. The this compound ion (CrO₄²⁻) has a characteristic absorbance maximum around 372 nm.[12]

-

Quantification: For quantitative analysis, create a calibration curve using standards of known concentrations and measure the absorbance of the unknown sample at the wavelength of maximum absorbance (λ_max).

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. These techniques can identify dehydration, decomposition, and phase transition temperatures.[15][16]

-

Sample Preparation: Place a small, accurately weighed amount of the this compound powder into a crucible (e.g., alumina, platinum).

-

Instrument Setup: Place the crucible in the TGA/DTA instrument. Set the desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 10°C/min). Specify the atmosphere (e.g., nitrogen, air).

-

Data Acquisition: Start the analysis. The instrument will heat the sample and continuously record its mass and the temperature difference.

-

Data Analysis: The TGA curve plots mass percentage versus temperature, showing mass loss at specific temperatures corresponding to events like water loss or decomposition. The DTA curve shows endothermic or exothermic peaks corresponding to phase transitions (like melting) or reactions.[7][16]

Part 3: Data Presentation

Quantitative data from characterization should be summarized for clear comparison.

Table 1: Comparison of Synthesis Methods for this compound Nanomaterials

| Synthesis Method | Typical Temperature | Advantages | Disadvantages | Typical Product Characteristics |

| Co-Precipitation | Room Temp. (precipitation), 400-600°C (calcination)[2] | Simple, rapid, low cost, scalable[1] | Can lead to impurities, broad particle size distribution | Agglomerated nanoparticles |

| Sol-Gel | 60-100°C (gelation), 600-1000°C (calcination)[1][4] | High purity, homogeneity, good control over particle size[1][3] | Expensive precursors, long processing times, potential for high shrinkage | Fine, pure, crystalline nanoparticles with high surface area |

| Hydrothermal | 150-400°C[5][6] | High crystallinity without calcination, good control of morphology[1] | Requires special high-pressure equipment (autoclave), safety concerns | Well-defined crystalline particles |

| Solid-State Reaction | >1000°C[17] | Simple, solvent-free | High temperatures required, slow reaction rates, inhomogeneous product, large particle size | Large, sintered crystalline particles |

Table 2: Example Characterization Data for MgCr₂O₄ Synthesized via Sol-Gel

| Characterization Technique | Parameter | Result | Reference |

| XRD | Crystal Structure | Spinel | [7] |

| Crystallization Temp. | ~600°C | [7] | |

| Crystal Size (at 600°C) | ~20 nm | [7] | |

| SEM | Morphology | Agglomerated nanoparticles | [7] |

| TGA/DTA | Initial Crystallization | ~550°C | [7] |

| BET Analysis | Surface Area (calcined at 700°C) | 33.95 m²/g | [7] |

Table 3: Characteristic FTIR and UV-Vis Absorption Data for Chromates

| Technique | Species/Bond | Wavenumber / Wavelength | Description | Reference |

| FTIR | Cr-O Stretching | 800 - 950 cm⁻¹ | Characteristic of this compound (CrO₄²⁻) anion | [10] |

| Cr=O Stretching | 906 - 949 cm⁻¹ | Associated with chromyl groups | [16][18] | |

| UV-Vis | CrO₄²⁻ (aq) | ~372 nm | Primary absorption peak for quantification | [12] |

| Cr₂O₇²⁻ (aq) | ~350 nm & ~450 nm | Absorption peaks for the dithis compound ion | [14] | |

| Diphenylcarbazone-Cr complex | ~550 nm | Used for colorimetric quantification of Cr(VI) | [13] |

References

- 1. benchchem.com [benchchem.com]

- 2. sid.ir [sid.ir]

- 3. Sol–gel process - Wikipedia [en.wikipedia.org]

- 4. tsijournals.com [tsijournals.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Characterizing Crystalline Chromium Oxide Thin Film Growth by Sol-gel Method on Glass Substrates – Oriental Journal of Chemistry [orientjchem.org]

- 10. In situ ATR-FTIR investigation and theoretical calculation of the interactions of this compound and citrate on the surface of haematite (α-Fe 2 O 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04587E [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Direct spectrophotometric analysis of Cr(VI) using a liquid waveguide capillary cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. s4science.at [s4science.at]

- 14. uv visible absorption spectra of chromium compounds complex ions spectra of this compound(VI) dithis compound(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Hexavalent Chromium

For Researchers, Scientists, and Drug Development Professionals

Hexavalent chromium (Cr(VI)) is a metallic element that exists in the +6 oxidation state. It is a potent occupational carcinogen, and its compounds are widely used in various industrial processes, including chrome plating, welding, and pigment production. A thorough understanding of its physicochemical properties is paramount for researchers in toxicology, environmental science, and drug development to devise effective strategies for mitigation, remediation, and therapeutic intervention. This technical guide provides a comprehensive overview of the core physicochemical properties of hexavalent chromium, detailed experimental protocols for its quantification, and a visualization of its intracellular signaling pathways.

Core Physicochemical Properties

Hexavalent chromium compounds exhibit a range of properties depending on the specific salt. They are generally strong oxidizing agents and are more water-soluble than their trivalent counterparts, which contributes to their high bioavailability and toxicity. The speciation of Cr(VI) in aqueous solutions is highly dependent on pH. In neutral to basic conditions, the tetrahedral chromate ion (CrO₄²⁻) is the predominant form. As the pH decreases, it protonates to form hydrothis compound (HCrO₄⁻), and at lower pH values, it can dimerize to form the dithis compound ion (Cr₂O₇²⁻).[1][2]

Quantitative Data Summary

The following table summarizes key physicochemical properties of common hexavalent chromium compounds.

| Property | Chromium Trioxide (CrO₃) | Potassium Dithis compound (K₂Cr₂O₇) | Chromyl Chloride (CrO₂Cl₂) |

| Molar Mass | 99.99 g/mol [3][4][5][6] | 294.185 g/mol [7][8] | 154.90 g/mol [9] |

| Appearance | Dark red, deliquescent solid[3][4] | Bright orange-red crystalline solid[7][8][10][11][12] | Reddish-brown volatile liquid[9][13][14][15] |

| Density | 2.70 g/cm³[3][4][5][6][16] | 2.676 g/cm³[7][8][10] | 1.911 g/mL[13][14][17] |

| Melting Point | 197 °C (decomposes)[3][4][5][6] | 398 °C[7][8][10][11][12] | -96.5 °C[9][13][14][17] |

| Boiling Point | Decomposes above 197 °C[3] | 500 °C (decomposes)[7][8][10][12] | 117 °C[9][13][15][17] |

| Solubility in Water | 169 g/100 mL (25 °C)[3] | 13 g/100 mL (20 °C)[10] | Reacts with water[9][13] |

| Standard Atomic Weight of Chromium | 51.9961 u[18][19][20][21] | ||

| Standard Electrode Potential (Cr₂O₇²⁻/Cr³⁺) | +1.33 V (in acidic solution)[22] |

Cellular Uptake and Toxicological Pathways

Hexavalent chromium readily enters cells through anion transport channels, such as those for sulfate (B86663) and phosphate, due to its structural similarity to these ions.[23] Once inside the cell, Cr(VI) is reduced to its more stable trivalent state (Cr(III)) by various cellular reductants, primarily ascorbate (B8700270) (Vitamin C) and glutathione (B108866) (GSH).[2][24] This reduction process is a double-edged sword; while it is a detoxification pathway, it also generates reactive oxygen species (ROS) and intermediate chromium species (Cr(V) and Cr(IV)), which are highly reactive and can cause significant cellular damage.[24][25][26]

The generated ROS, including superoxide (B77818) radicals and hydroxyl radicals, lead to a state of oxidative stress, causing damage to lipids, proteins, and DNA.[24][25][27] The ultimate Cr(III) product can then form stable adducts with macromolecules, including DNA, leading to genotoxicity.[2] This DNA damage, if not properly repaired, can lead to mutations, chromosomal instability, and ultimately, cancer.[28] The primary DNA repair pathways involved in addressing Cr(VI)-induced damage are homologous recombination (HR) and non-homologous end-joining (NHEJ).[23]

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Chemical Mechanisms of DNA Damage by Carcinogenic Chromium(VI) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromium trioxide - Wikipedia [en.wikipedia.org]

- 4. Chromium trioxide - Sciencemadness Wiki [sciencemadness.org]

- 5. Chromium_trioxide [chemeurope.com]

- 6. WebElements Periodic Table » Chromium » chromium trioxide [webelements.com]

- 7. Potassium Dithis compound (K2Cr2O7) - GeeksforGeeks [geeksforgeeks.org]

- 8. Potassium Dithis compound- Formula, Structure, Properties & Uses [turito.com]

- 9. Chromyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 10. Potassium dithis compound - Wikipedia [en.wikipedia.org]

- 11. simmyfranks.com [simmyfranks.com]

- 12. Properties and Uses of Potassium Dithis compound [unacademy.com]

- 13. Chromyl chloride - Wikipedia [en.wikipedia.org]

- 14. Chromyl_chloride [chemeurope.com]

- 15. Chromyl chloride | CrO2Cl2 | CID 22150757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Chromium trioxide(7738-94-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 17. 14977-61-8 CAS MSDS (Chromyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 18. Atomic Weight of Chromium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 19. princeton.edu [princeton.edu]

- 20. Chromium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 21. Atomic Weights and Isotopic Compositions for Chromium [physics.nist.gov]

- 22. Advancing Cr(VI) Electroreduction: A Redox Mediator to Catalyze the Electrochemical Reduction of Cr(VI) in Water While Preventing Fouling of Carbon Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chromium VI Repair: 5 Powerful Ways to Prevent DNA Damage 2025 [nushoeinspectandcorrect.com]

- 24. Oxidative Stress, DNA Damage, and Antioxidant Enzyme Activity Induced by Hexavalent Chromium in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Hexavalent chromium induces apoptosis in human liver (HepG2) cells via redox imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Chronic hexavalent chromium exposure induces oxidative stress-mediated molecular cascades in Thymallus grubii gills: evidence from integrated transcriptomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

environmental fate and transport of chromate in soil

An In-depth Technical Guide on the Environmental Fate and Transport of Chromate in Soil

Introduction

Chromium (Cr) is a naturally occurring element found in the Earth's crust, typically at concentrations ranging from 10 to 150 mg/kg.[1] However, anthropogenic activities such as ore refining, electroplating, leather tanning, and waste disposal have led to significant environmental contamination.[2][3][4] The environmental concern with chromium is primarily linked to its oxidation state. The two most stable and common oxidation states are trivalent chromium [Cr(III)] and hexavalent chromium [Cr(VI)].[5]

Cr(III) is relatively non-toxic, less soluble, and largely immobile in soil environments.[2][6] In contrast, Cr(VI), which typically exists as highly soluble oxyanions like this compound (CrO₄²⁻) and dithis compound (Cr₂O₇²⁻), is acutely toxic, carcinogenic, and highly mobile.[1][2][7] The high mobility of Cr(VI) allows it to leach through the soil profile, contaminate groundwater, and enter the food chain, posing a significant risk to ecosystems and human health.[2][8] This guide provides a detailed overview of the chemical transformations, transport mechanisms, and key environmental factors that govern the fate of this compound in soil.

Sources of Chromium Contamination

Chromium contamination in soil originates from both natural and anthropogenic sources.

-

Natural Sources : The primary natural source of chromium is the weathering of ultramafic and serpentinite rocks, which contain Cr(III)-bearing minerals like chromite.[3][9] Naturally occurring manganese (Mn) oxides in the soil can oxidize this geogenic Cr(III) to the more hazardous Cr(VI).[9][10]

-

Anthropogenic Sources : Industrial activities are the predominant source of high-concentration chromium contamination.[2] Key sources include:

-

Tannery and Timber Treatment Industries : Tanneries use basic chromium sulfate (B86663) [Cr(III)] and discharge significant amounts in waste effluent, while timber treatment uses Cr(VI) compounds.[4][11] It is estimated that in India alone, 2,000–3,000 tons of chromium escape into the environment annually from tanneries.[4]

-

Industrial and Municipal Waste : Improper disposal of industrial sludge, fly ash, and municipal trash contributes to soil contamination.[3][12]

-

Manufacturing and Plating : Electroplating, steel production, and pigment manufacturing often use Cr(VI), and improper waste management leads to environmental releases.[2][13] In some contaminated sites, Cr(VI) concentrations in soil can reach as high as 30,000 mg/kg.[2]

-

Agricultural Practices : The application of certain pesticides, phosphate (B84403) fertilizers, and sewage sludge can introduce chromium into agricultural soils.[14]

-

Chromium Speciation and Transformations in Soil

The fate of chromium is fundamentally controlled by redox (reduction-oxidation) reactions that interconvert Cr(III) and Cr(VI). These transformations are heavily influenced by soil properties.[15][16]

Reduction of Hexavalent Chromium (Cr(VI) to Cr(III))

The reduction of toxic, mobile Cr(VI) to the less toxic, immobile Cr(III) is the most significant natural attenuation process and the primary goal of many remediation strategies.[1][17] This is an effective means of chromium immobilization in soil.[1] The main reducing agents in soil are:

-

Soil Organic Matter (SOM) : Organic matter, including humic and fulvic acids, can directly reduce Cr(VI) to Cr(III).[5][18] This process is spontaneous and is considered the most influential factor in chromium mobility.[6][7] The reduction rate increases in soils with higher organic content and at lower pH values.[16][18]

-

Ferrous Iron (Fe(II)) : Soluble Fe(II) or iron in the structure of minerals is a common and effective reductant of Cr(VI) in soil and aquatic systems.[5][18]

-

Reduced Sulfur Compounds : Sulfide ions (HS⁻) can also act as reducing agents for Cr(VI).[18]

-

Microbial Activity : Many indigenous soil microorganisms can enzymatically reduce Cr(VI) to Cr(III), often using organic matter as an energy source.[1][19]

The reduction of Cr(VI) is generally described as a first-order reaction with respect to the Cr(VI) concentration.[1][18]

Oxidation of Trivalent Chromium (Cr(III) to Cr(VI))

While less common, the oxidation of Cr(III) to the more hazardous Cr(VI) can occur under specific soil conditions, posing a long-term risk.

-

Manganese (Mn) Oxides : The primary oxidant responsible for converting Cr(III) to Cr(VI) in soils is manganese (IV) oxides (e.g., birnessite).[5][10][13][18] This process is more prevalent in soils with high Mn oxide content, low organic matter, and acidic conditions.[9][13][18] The reaction involves the adsorption of Cr(III) onto the mineral surface, followed by electron transfer.[9]

The diagram below illustrates the central redox pathways for chromium in the soil environment.

Caption: Key redox transformations of chromium in the soil environment.

Adsorption and Desorption Processes

Sorption (adsorption and desorption) to soil particles is a critical process controlling the mobility and bioavailability of chromium. The two oxidation states behave very differently.

-

Cr(III) Adsorption : As a cation (Cr³⁺), Cr(III) is strongly adsorbed to negatively charged soil components like clay minerals and organic matter through cation exchange and surface complexation.[11][20] Cr(III) adsorption increases with increasing soil pH and cation exchange capacity (CEC).[11] At pH values above 5.5, Cr(III) tends to precipitate as insoluble hydroxides (e.g., Cr(OH)₃), further limiting its mobility.[6]

-

Cr(VI) Adsorption : As an anion (CrO₄²⁻, HCrO₄⁻), Cr(VI) is not strongly retained by most soils, which are typically net negatively charged.[11] Adsorption is generally weak and occurs on positively charged surfaces of iron and aluminum oxides, particularly under acidic conditions (pH < 7).[6][8] The presence of competing anions, such as sulfate (SO₄²⁻), can inhibit this compound adsorption.[6] Consequently, Cr(VI) is much more mobile in soils than Cr(III).[11][20]

The table below summarizes Freundlich adsorption parameters from a study on 12 different Australian soils, illustrating the much stronger adsorption of Cr(III) compared to Cr(VI).

Table 1: Freundlich Adsorption Parameters for Cr(III) and Cr(VI)

| Soil Property | Adsorbate | Freundlich Kf ((mg/kg)/(mg/L)1/n) | Freundlich n | Correlation with Kf |

|---|---|---|---|---|

| Varies | Cr(III) | Higher values | - | Positive with pH and CEC |

| Varies | Cr(VI) | Lower values | - | No significant correlation |

(Data synthesized from Bolan et al., 2013)[11]

Transport and Mobility in Soil

The transport of this compound through the soil is primarily governed by its high solubility and weak interaction with soil particles.

-

Leaching : Due to its anionic nature and weak adsorption, Cr(VI) is readily leached from the topsoil into lower soil horizons and potentially into groundwater.[2][7] Its movement rate can be essentially the same as that of groundwater.[2]

-

Influence of Soil Properties :

-

Organic Matter : Higher organic content enhances the reduction of Cr(VI) to immobile Cr(III), thereby strongly decreasing chromium mobility and leaching.[6][7]

-

pH : In alkaline soils, Cr(VI) is highly mobile.[8] Under acidic conditions, mobility can be reduced due to increased adsorption to iron oxides and enhanced reduction to Cr(III).[8][16]

-

Soil Texture : Clayey soils containing iron and manganese oxides can retard Cr(VI) migration more than sandy soils.[8]

-

The following diagram illustrates the logical relationships between key soil factors and their impact on this compound mobility.

References

- 1. irrec.ifas.ufl.edu [irrec.ifas.ufl.edu]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Chromium toxicity, speciation, and remediation strategies in soil-plant interface: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Speciation of Chromium in Soil and Sludge in the Surrounding Tannery Region, Ranipet, Tamil Nadu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Leaching and reduction of chromium in soil as affected by soil organic content and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Genesis of hexavalent chromium from natural sources in soil and groundwater - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www1.udel.edu [www1.udel.edu]

- 11. old.iuss.org [old.iuss.org]

- 12. Frontiers | Chromium toxicity, speciation, and remediation strategies in soil-plant interface: A critical review [frontiersin.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. lib3.dss.go.th [lib3.dss.go.th]

- 19. Effect of microbial activity on the mobility of chromium in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

The Invisible Threat: Unraveling the Toxicological Effects of Chromate on Microbial Communities

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexavalent chromium, primarily in the form of chromate (CrO₄²⁻), is a widespread environmental pollutant originating from various industrial activities. Its high solubility and bioavailability make it a significant threat to ecological balance and public health. At the microscopic level, this compound exerts profound toxicological effects on microbial communities, the foundational bedrock of all ecosystems. Understanding these intricate interactions is paramount for developing effective bioremediation strategies and for assessing the broader environmental impact of chromium contamination. This in-depth technical guide provides a comprehensive overview of the toxicological effects of this compound on microbial communities, detailing the mechanisms of toxicity, microbial resistance strategies, and the impact on crucial microbial processes. This document synthesizes current research, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating complex biological pathways and workflows through meticulously crafted diagrams.

Introduction: The Dual Nature of Chromium

Chromium exists in several oxidation states, with the trivalent [Cr(III)] and hexavalent [Cr(VI)] forms being the most common in the environment. While Cr(III) is relatively insoluble, less mobile, and considered an essential trace element for some organisms, Cr(VI) is highly soluble, mobile, and a potent toxicant, mutagen, and carcinogen[1][2]. The structural similarity of the this compound oxyanion to sulfate (B86663) (SO₄²⁻) allows it to be readily transported into microbial cells through sulfate transport pathways, initiating a cascade of toxic effects[3][4]. This guide delves into the multifaceted consequences of this compound exposure on microbial life, from the molecular mechanisms of cellular damage to the adaptive responses of microbial populations.

Mechanisms of this compound Toxicity

Once inside the microbial cell, this compound unleashes its toxicity through a multi-pronged attack, primarily driven by its strong oxidizing potential. The intracellular reduction of Cr(VI) to its lower oxidation states, including the highly reactive intermediates Cr(V) and Cr(IV), and the final product Cr(III), is a key driver of its toxic effects[4].

2.1. Oxidative Stress: The Primary Weapon

The intracellular reduction of this compound generates a surge of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH)[5]. This oxidative onslaught overwhelms the cell's antioxidant defenses, leading to widespread damage to vital biomolecules:

-

Lipid Peroxidation: ROS attack the polyunsaturated fatty acids in cell membranes, compromising their integrity and function.

-

Protein Carbonylation: Oxidative damage to proteins leads to their misfolding, aggregation, and loss of enzymatic activity.

-

DNA Damage: Hydroxyl radicals, in particular, can cause single- and double-strand breaks in DNA, as well as base modifications, leading to mutations and cell death[6].

2.2. DNA Damage and Mutagenesis

Beyond oxidative damage, the reduction products of this compound, particularly Cr(III), can directly interact with DNA. Cr(III) can form stable complexes with the phosphate (B84403) backbone and nucleotide bases of DNA, leading to the formation of DNA adducts and DNA-protein crosslinks[6][7]. These lesions can block DNA replication and transcription, inducing the SOS response and increasing the rate of mutations[5].

2.3. Enzyme Inhibition

This compound and its intermediates can inhibit the activity of a wide range of enzymes by directly binding to their active sites or by oxidizing essential amino acid residues, particularly those containing sulfhydryl groups[8]. This disruption of enzymatic function can cripple essential metabolic pathways.

Microbial Resistance and Detoxification Strategies

In the face of this compound's toxicity, many microorganisms have evolved sophisticated resistance and detoxification mechanisms to survive and even thrive in contaminated environments.

3.1. Reduced Uptake

Some microbes can limit the influx of this compound by modifying their sulfate transport systems, thereby reducing the inadvertent uptake of the toxic oxyanion.

3.2. Efflux Pumps: Expelling the Threat

A primary defense mechanism is the active efflux of this compound ions from the cytoplasm. This process is mediated by specific membrane transport proteins, such as the ChrA transporter, which is an energy-dependent pump that expels this compound from the cell[9].

3.3. Enzymatic Reduction: The Core of Detoxification

The most well-characterized resistance mechanism is the enzymatic reduction of toxic Cr(VI) to the less toxic and less soluble Cr(III)[1][10]. This biotransformation is carried out by a diverse group of enzymes known as this compound reductases. These enzymes can be soluble in the cytoplasm, associated with the cell membrane, or even secreted extracellularly[11][12]. The resulting Cr(III) can then be precipitated extracellularly or sequestered within the cell.

3.4. DNA Repair Mechanisms

To counteract the genotoxic effects of this compound, bacteria activate robust DNA repair systems. These pathways, including the SOS response, are crucial for repairing DNA lesions and maintaining genomic integrity[5].

3.5. Oxidative Stress Response

Microorganisms combat this compound-induced oxidative stress by upregulating the production of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and peroxidase. They also increase the intracellular concentration of non-enzymatic antioxidants like glutathione[5].

3.6. Extracellular Polymeric Substance (EPS) Sequestration

Many bacteria produce extracellular polymeric substances (EPS), a complex matrix of polysaccharides, proteins, and DNA. This matrix can effectively bind and sequester this compound ions, preventing them from entering the cell.

Quantitative Data on this compound Toxicity

The toxicity of this compound varies significantly across different microbial species and is influenced by environmental factors such as pH, temperature, and the presence of other nutrients. The Minimum Inhibitory Concentration (MIC) is a key metric used to quantify the toxicity of a substance to a specific microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Hexavalent Chromium [Cr(VI)] for Various Bacterial Species

| Bacterial Species | Medium | MIC of Cr(VI) (mg/L) | Reference(s) |

| Bacillus subtilis | CA-M9 Minimal Media | 800 | [10] |

| Bacillus sp. MNU16 | Muller Hinton Agar | 900 | [3][13] |

| Pseudomonas aeruginosa RW9 | Nutrient Broth | > 60 (up to 80) | [14][15] |

| Pseudomonas aeruginosa CCTCC AB93066 | Nutrient Broth | 400 | [2] |

| Escherichia coli (recombinant) | LB Medium | 800 | [16] |

| Stenotrophomonas maltophilia | LB Broth | > 500 (up to 2000) | [17] |

| Unidentified Tannery Isolate A2 | LB Agar | 7700 | [9] |

| Unidentified Tannery Isolate B1 | LB Agar | 7200 | [9] |

Impact on Key Microbial Processes

This compound contamination can have a profound impact on essential microbial processes that are vital for ecosystem health and nutrient cycling.

5.1. Nitrogen Fixation

Nitrogen fixation, the conversion of atmospheric nitrogen (N₂) into ammonia (B1221849) (NH₃) by nitrogen-fixing bacteria, is a critical process for soil fertility. This compound has been shown to significantly inhibit the activity of the nitrogenase enzyme complex, the key enzyme in this process.

Table 2: Effect of Hexavalent Chromium [Cr(VI)] on Nitrogenase Activity

| Organism/System | Cr(VI) Concentration (mg/kg soil) | Incubation Time (Days After Sowing) | % Decrease in Specific Nodule Nitrogenase Activity (SNA) | Reference |

| Clusterbean (Cyamopsis tetragonoloba) | 0.5 | 30 | 23.1 | [18] |

| 1.0 | 30 | 47.4 | [18] | |

| 2.0 | 30 | 68.8 | [18] | |

| 0.5 | 50 | 16.5 | [18] | |

| 1.0 | 50 | 35.4 | [18] | |

| 2.0 | 50 | 65.4 | [18] | |

| 2.0 | 65 | 69 | [18] | |

| Bacillus megaterium-ASNF3 | 1000 µg/mL | - | Significant reduction | [4] |

5.2. Other Enzymatic Activities

This compound can inhibit a wide array of other microbial enzymes involved in nutrient cycling and organic matter decomposition. For instance, studies have shown that this compound can decrease the activity of dehydrogenases, phosphatases, and ureases in soil microbial communities[8].

Table 3: this compound Reduction by Microbial Isolates

| Microbial Isolate(s) | Initial Cr(VI) Concentration (mg/L) | Incubation Time (hours) | % Cr(VI) Reduction | Reference(s) |

| Bacillus subtilis | 50 | 65 | ~100 | [10] |

| 100 | 144 | 71 | [10] | |

| 150 | 144 | 62 | [10] | |

| 200 | 144 | 27 | [10] | |

| Bacillus sp. MNU16 | 50 | 72 | 75 | [3][13] |

| Pseudomonas aeruginosa (isolate 3002) | 100 | 24 | ~50 | [8] |

| Pseudomonas aeruginosa | 100 | 48 | 94.73 | [19] |

| Bacillus subtilis BYCr-1 | 0.2 mM (~10.4) | 48 | 100 | [20] |

| Escherichia coli FACU | 100 | - | High reduction | [21] |

5.3. Microbial Community Structure

Exposure to this compound can lead to significant shifts in the structure and diversity of microbial communities. Sensitive species may be eliminated, leading to a decrease in overall diversity. Concurrently, resistant species may proliferate, leading to a community dominated by a few tolerant taxa. Studies on chromium-contaminated soils have shown alterations in the abundance of major bacterial phyla such as Proteobacteria, Actinobacteria, Chloroflexi, and Acidobacteria[22].

Experimental Protocols

6.1. Determination of Minimum Inhibitory Concentration (MIC) of this compound

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism.

Materials:

-

Bacterial isolate of interest

-

Appropriate liquid growth medium (e.g., Luria-Bertani broth, Nutrient Broth)

-

Sterile test tubes or microtiter plates

-

Stock solution of potassium dithis compound (K₂Cr₂O₇) or potassium this compound (K₂CrO₄) of known concentration

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in the liquid growth medium to achieve a range of final concentrations (e.g., 0, 50, 100, 200, 400, 800, 1600 mg/L).

-

Inoculate each tube or well with a standardized suspension of the bacterial isolate (e.g., to a final optical density at 600 nm (OD₆₀₀) of 0.05).

-

Incubate the cultures under optimal growth conditions (e.g., 37°C with shaking for 24-48 hours).

-

After incubation, visually inspect for turbidity or measure the OD₆₀₀.

-

The MIC is the lowest concentration of this compound at which no visible growth (or a significant reduction in OD₆₀₀ compared to the control) is observed.

6.2. This compound Reduction Assay

Objective: To quantify the reduction of Cr(VI) to Cr(III) by a microbial culture.

Materials:

-

Microbial culture

-

Growth medium supplemented with a known concentration of Cr(VI)

-

Centrifuge

-

1,5-Diphenylcarbazide (DPC) reagent (dissolved in acetone)

-

Sulfuric acid (H₂SO₄)

-

Spectrophotometer

Procedure:

-

Inoculate the microbial culture into the growth medium containing a specific concentration of Cr(VI).

-

Incubate the culture under appropriate conditions.

-

At various time intervals, withdraw an aliquot of the culture.

-

Centrifuge the aliquot to pellet the cells.

-

Take a known volume of the supernatant and add sulfuric acid to acidify the sample.

-

Add the DPC reagent. DPC reacts specifically with Cr(VI) to form a purple-colored complex.

-

Measure the absorbance of the colored complex at 540 nm using a spectrophotometer.

-

Determine the concentration of Cr(VI) using a standard curve prepared with known concentrations of Cr(VI).

-

Calculate the percentage of Cr(VI) reduction over time.

6.3. This compound Reductase Enzyme Assay

Objective: To measure the activity of this compound reductase in a cell-free extract.

Materials:

-

Microbial cells

-

Lysis buffer (e.g., phosphate buffer with lysozyme (B549824) and/or sonication)

-

Centrifuge

-

Reaction buffer (e.g., phosphate buffer, pH 7.0)

-

Potassium this compound (K₂CrO₄) solution

-

NADH or NADPH solution (as an electron donor)

-

Spectrophotometer

Procedure:

-

Harvest microbial cells from a culture and wash them with buffer.

-

Lyse the cells to release the intracellular enzymes.

-

Centrifuge the lysate at high speed to obtain a cell-free extract (supernatant).

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of K₂CrO₄, and the cell-free extract.

-

Initiate the reaction by adding NADH or NADPH.

-

Monitor the decrease in absorbance at 377 nm (the peak absorbance of this compound) or measure the remaining Cr(VI) using the DPC method as described above.

-

One unit of this compound reductase activity is typically defined as the amount of enzyme that reduces 1 µmol of Cr(VI) per minute under the specified conditions.

Visualizing Complex Interactions

To better understand the intricate processes involved in this compound toxicity and microbial resistance, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Caption: Cellular pathway of this compound toxicity in microorganisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Estimates of heavy metal tolerance and chromium(VI) reducing ability of Pseudomonas aeruginosa CCTCC AB93066: chromium(VI) toxicity and environmental parameters optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Tolerance and Reduction of Chromium(VI) by Bacillus sp. MNU16 Isolated from Contaminated Coal Mining Soil [frontiersin.org]

- 4. Dual action of chromium-reducing and nitrogen-fixing Bacillus megaterium-ASNF3 for improved agro-rehabilitation of chromium-stressed soils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Chemical Mechanisms of DNA Damage by Carcinogenic Chromium(VI) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reduction of hexavalent chromium using bacterial isolates and a microbial community enriched from tannery effluent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of chromium resistant bacteria from tannery waste and assessment of their chromium reducing capabilities – A Bioremediation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioreduction of Cr(VI) by alkaliphilic Bacillus subtilis and interaction of the membrane groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Chromium(VI) Toxicity on Enzymes of Nitrogen Metabolism in Clusterbean (Cyamopsis tetragonoloba L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tolerance and Reduction of Chromium(VI) by Bacillus sp. MNU16 Isolated from Contaminated Coal Mining Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. [PDF] Bacterial Resistance against Heavy Metals in Pseudomonas aeruginosa RW9 Involving Hexavalent Chromium Removal | Semantic Scholar [semanticscholar.org]

- 16. Cr(VI) Removal by Recombinant Escherichia coli Harboring the Main Functional Genes of Sporosarcina saromensis M52 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reduction of Hexavalent Chromium and Detection of this compound Reductase (ChrR) in Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of Chromium(VI) Toxicity on Enzymes of Nitrogen Metabolism in Clusterbean (Cyamopsis tetragonoloba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Reduction of chromium-VI by chromium-resistant Escherichia coli FACU: a prospective bacterium for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Mechanism of Chromate-Induced Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying chromate-induced oxidative stress, a critical factor in the toxicity and carcinogenicity of hexavalent chromium (Cr(VI)). This document details the intracellular cascade of events initiated by this compound exposure, from its entry into the cell to the resulting oxidative damage to macromolecules and the activation of cellular defense pathways. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these mechanisms. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a clear and concise understanding of the complex biological processes involved.

Core Mechanism of this compound-Induced Oxidative Stress

Hexavalent chromium (Cr(VI)), a widespread environmental and industrial contaminant, exerts its toxic effects primarily through the induction of oxidative stress.[1][2][3] The process begins with the facile transport of this compound anions (CrO₄²⁻) across the cell membrane via anion transporters, such as those for sulfate (B86663) and phosphate (B84403).[4] Once inside the cell, Cr(VI) is not inherently reactive with DNA. Instead, it undergoes a series of reduction reactions, ultimately being converted to the more stable trivalent state (Cr(III)).[1][4] This intracellular reduction is the pivotal event that triggers oxidative stress.

The reduction of Cr(VI) is a multi-step process involving various cellular reductants, including ascorbate, glutathione (B108866) (GSH), and cysteine.[4] This process generates reactive intermediates, including pentavalent chromium (Cr(V)) and tetravalent chromium (Cr(IV)), as well as a spectrum of reactive oxygen species (ROS).[1][2] These ROS include superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[5][6] The generation of these highly reactive molecules leads to a state of oxidative stress, where the cellular antioxidant capacity is overwhelmed, resulting in damage to vital cellular components.[1][2]

The primary targets of ROS-mediated damage are DNA, lipids, and proteins.[1] Oxidative DNA damage includes the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG), DNA strand breaks, and DNA-protein crosslinks.[2][7] Lipid peroxidation, a process where ROS attack lipids in cell membranes, leads to the formation of malondialdehyde (MDA) and other reactive aldehydes, compromising membrane integrity and function.[2] Oxidative damage to proteins can result in their misfolding, aggregation, and loss of function.

In response to this oxidative assault, cells activate a complex network of defense mechanisms. A key player in this response is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[8][9] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes, including those encoding for antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[8][10] These enzymes work in concert to neutralize ROS and mitigate oxidative damage. However, prolonged or overwhelming exposure to this compound can exhaust these defense mechanisms, leading to cellular dysfunction, apoptosis, or necrosis, and contributing to the development of pathologies such as cancer.[1][11][12]

Data Presentation: Quantitative Effects of this compound Exposure

The following tables summarize quantitative data from various studies on the effects of this compound exposure on key markers of oxidative stress and cellular damage.

Table 1: Effect of Potassium Dithis compound on Malondialdehyde (MDA) Levels

| Species/Cell Line | Tissue/Organ | This compound Concentration/Dose | Exposure Duration | MDA Level (Compared to Control) | Reference |

| Sprague-Dawley Rat | Liver | 2.5, 5.0, 7.5, 10 mg/kg bw/day (i.p.) | 5 days | Dose-dependent increase (20 - 34.3 µM) | [1] |

| Sprague-Dawley Rat | Kidney | 2.5, 5.0, 7.5, 10 mg/kg bw/day (i.p.) | 5 days | Dose-dependent increase (7 - 19 µM) | [1] |

| Wistar Rat | Liver | 0.05, 0.25 mg/kg (intratracheal) | Not specified | Notably increased | [13] |

| Wistar Rat | Pituitary | Not specified (PDC administration) | Not specified | Significantly increased | [14] |

Table 2: Effect of Potassium Dithis compound on Antioxidant Enzyme Activity

| Species/Cell Line | Tissue/Organ | Enzyme | This compound Concentration/Dose | Exposure Duration | Enzyme Activity (Compared to Control) | Reference |

| Sprague-Dawley Rat | Liver | Superoxide Dismutase (SOD) | 2.5, 5.0, 7.5, 10 mg/kg bw/day (i.p.) | 5 days | Dose-dependent increase (4.43 - 8.83 units/ml) | [1] |

| Sprague-Dawley Rat | Kidney | Superoxide Dismutase (SOD) | 2.5, 5.0, 7.5, 10 mg/kg bw/day (i.p.) | 5 days | Dose-dependent increase (3.45 - 6.09 units/ml) | [1] |

| Sprague-Dawley Rat | Liver | Glutathione S-Transferase (GST) | 2.5, 5.0, 7.5, 10 mg/kg bw/day (i.p.) | 5 days | Dose-dependent increase (0.053 - 0.083 units/ml) | [1] |

| Sprague-Dawley Rat | Kidney | Glutathione S-Transferase (GST) | 2.5, 5.0, 7.5, 10 mg/kg bw/day (i.p.) | 5 days | Dose-dependent increase (0.024 - 0.081 units/ml) | [1] |

| Wistar Rat | Liver | Superoxide Dismutase (SOD) | 0.05, 0.25 mg/kg (intratracheal) | Not specified | Significantly reduced | [13] |

| Wistar Rat | Not specified | Catalase, SOD, GPx | Not specified (K₂Cr₂O₇ treated) | Not specified | Significantly reduced | [9] |

Table 3: this compound-Induced DNA Damage (Comet Assay)

| Cell Line | This compound Compound | Concentration | Exposure Duration | Observation | Reference |

| Human White Blood Cells | Sodium Dithis compound | 100 nM | 1 hour | Statistically significant increase in FPG-dependent DNA strand breaks | [5] |

| V79 Cells | Potassium this compound | Not specified | Not specified | Increased DNA migration in alkaline comet assay | [15] |

Table 4: this compound-Induced Apoptosis

| Cell Line | This compound Compound | Concentration | Exposure Duration | Observation | Reference |

| J774 Mouse Macrophages | Cr(III) | < 250 ppm | 24 hours | Predominance of apoptosis | [11] |

| J774 Mouse Macrophages | Cr(III) | > 250 ppm | 24 hours | Decreased early apoptosis, increased late apoptosis | [11] |

| J774 Mouse Macrophages | Cr(III) | > 150 ppm | 48 hours | Necrosis becomes predominant | [11] |

| Lymphocytes | Cr(V) | 5, 10, 20 µM | 48 hours | Concentration-dependent increase in apoptotic cells | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound-induced oxidative stress.

Detection of DNA Damage using the Comet Assay (Alkaline)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

CometSlides™ or pre-coated microscope slides

-

Low Melting Point Agarose (LMAgarose)

-

Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO; pH 10)

-

Alkaline Unwinding Solution (200 mM NaOH, 1 mM EDTA; pH > 13)

-

Alkaline Electrophoresis Buffer (200 mM NaOH, 1 mM EDTA; pH > 13)

-

Neutralization Buffer (0.4 M Tris; pH 7.5)

-

DNA staining solution (e.g., SYBR® Green I)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.

-

Embedding Cells in Agarose: Mix 30 µL of the cell suspension with 250 µL of molten LMAgarose (at 37°C). Immediately pipette 50 µL of this mixture onto a CometSlide™.

-

Gel Solidification: Place the slides flat at 4°C for 30 minutes to solidify the agarose.

-

Cell Lysis: Immerse the slides in cold Lysis Solution for at least 60 minutes at 4°C.

-

DNA Unwinding: Gently remove the slides from the Lysis Solution and immerse them in fresh, cold Alkaline Unwinding Solution for 20-60 minutes at room temperature in the dark.

-

Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold Alkaline Electrophoresis Buffer. Apply a voltage of ~1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes.

-

Neutralization: Carefully remove the slides and immerse them in Neutralization Buffer for 5 minutes. Repeat this step twice.

-

Staining: Stain the slides with a DNA staining solution according to the manufacturer's instructions.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.[2][3]

Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

DCFH-DA is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium

-

Fluorescence microplate reader or flow cytometer (Excitation: ~485 nm, Emission: ~535 nm)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Expose cells to the desired concentrations of this compound for the specified duration. Include appropriate positive (e.g., H₂O₂) and negative controls.

-

Probe Loading: Prepare a working solution of DCFH-DA (typically 5-10 µM) in serum-free medium or PBS. Remove the treatment medium from the cells and wash once with PBS. Add the DCFH-DA working solution to each well.

-

Incubation: Incubate the cells with the DCFH-DA solution for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

Measurement: Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader or analyze the cells by flow cytometry.

-

Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the fluorescence values to a measure of cell number (e.g., protein concentration) for plate reader-based assays.[8][10][16]

Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of SOD to inhibit the dismutation of superoxide radicals.

Materials:

-

Tissue homogenate or cell lysate

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.2)

-

Substrate for generating superoxide radicals (e.g., xanthine (B1682287) and xanthine oxidase, or pyrogallol)

-

Detection reagent (e.g., a tetrazolium salt like WST-1 or NBT that is reduced by superoxide to a colored formazan)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare tissue homogenates or cell lysates in an appropriate buffer. Centrifuge to remove debris.

-

Reaction Setup: In a microplate well or cuvette, add the assay buffer, the substrate for superoxide generation, and the detection reagent.

-

Sample Addition: Add a specific amount of the sample (homogenate or lysate) to the reaction mixture.

-

Initiation of Reaction: Initiate the reaction by adding the enzyme that generates superoxide (e.g., xanthine oxidase).

-

Kinetic Measurement: Immediately measure the change in absorbance at the appropriate wavelength over a set period. The rate of color development is inversely proportional to the SOD activity.

-

Calculation: Calculate the percentage of inhibition of the superoxide-generating reaction by the sample. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.[17][18][19][20]

Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

Materials:

-

Tissue homogenate or cell lysate

-

Phosphate buffer (pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution

-

Reagents for detecting H₂O₂ (e.g., ammonium (B1175870) molybdate (B1676688) or a chromogen like Purpald)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare tissue homogenates or cell lysates in phosphate buffer. Centrifuge to clarify.

-

Reaction Setup: In a tube or microplate well, add a known amount of the sample to the phosphate buffer.

-

Initiation of Reaction: Add a known concentration of H₂O₂ to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a specific time at a controlled temperature (e.g., 25°C or 37°C).

-

Stopping the Reaction and Detection: Stop the reaction by adding a reagent that also allows for the quantification of the remaining H₂O₂. For example, ammonium molybdate reacts with H₂O₂ to form a colored complex.

-

Measurement: Measure the absorbance of the resulting colored product at the appropriate wavelength. The catalase activity is inversely proportional to the amount of H₂O₂ remaining.

-

Calculation: Calculate the amount of H₂O₂ decomposed by the sample per unit of time and protein concentration.[21][22][23][24][25]

Mandatory Visualizations

Signaling Pathways

dot digraph "this compound-Induced Oxidative Stress Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes CrVI_ext [label="Cr(VI)\n(extracellular)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anion_Transporter [label="Anion Transporter", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CrVI_int [label="Cr(VI)\n(intracellular)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reductants [label="Cellular Reductants\n(GSH, Ascorbate)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cr_intermediates [label="Cr(V), Cr(IV)\nIntermediates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_damage [label="DNA Damage\n(8-OHdG, Strand Breaks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipid_peroxidation [label="Lipid Peroxidation\n(MDA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_damage [label="Protein Damage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Damage [label="Cellular Damage", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis_Necrosis [label="Apoptosis / Necrosis", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges CrVI_ext -> Anion_Transporter [arrowhead=vee]; Anion_Transporter -> CrVI_int [arrowhead=vee]; CrVI_int -> Cr_intermediates [label="Reduction", arrowhead=vee]; Reductants -> CrVI_int [arrowhead=vee]; Cr_intermediates -> ROS [label="Generation", arrowhead=vee]; ROS -> Oxidative_Stress [arrowhead=vee]; Oxidative_Stress -> DNA_damage [arrowhead=vee]; Oxidative_Stress -> Lipid_peroxidation [arrowhead=vee]; Oxidative_Stress -> Protein_damage [arrowhead=vee]; DNA_damage -> Cellular_Damage [arrowhead=vee]; Lipid_peroxidation -> Cellular_Damage [arrowhead=vee]; Protein_damage -> Cellular_Damage [arrowhead=vee]; Cellular_Damage -> Apoptosis_Necrosis [arrowhead=vee]; } END_DOT Figure 1: Overview of this compound uptake and induction of oxidative stress.

dot digraph "Nrf2-Mediated Antioxidant Response to this compound" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Cr_ROS [label="this compound-induced ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keap1_Nrf2 [label="Keap1-Nrf2 Complex\n(Cytoplasm)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2_free [label="Nrf2\n(dissociated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2_nucleus [label="Nrf2\n(Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response\nElement (ARE)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Genes [label="Antioxidant Gene\nTranscription\n(SOD, CAT, GPx)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzymes", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS_neutralization [label="ROS Neutralization", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cr_ROS -> Keap1_Nrf2 [label="Oxidizes Keap1", arrowhead=vee]; Keap1_Nrf2 -> Nrf2_free [label="Dissociation", arrowhead=vee]; Nrf2_free -> Nrf2_nucleus [label="Translocation", arrowhead=vee]; Nrf2_nucleus -> ARE [label="Binds to", arrowhead=vee]; ARE -> Antioxidant_Genes [label="Activates", arrowhead=vee]; Antioxidant_Genes -> Antioxidant_Enzymes [label="Translation", arrowhead=vee]; Antioxidant_Enzymes -> ROS_neutralization [arrowhead=vee]; ROS_neutralization -> Cr_ROS [label="Inhibits", arrowhead=tee]; } END_DOT Figure 2: Activation of the Nrf2 signaling pathway in response to this compound.

Experimental Workflows

dot digraph "Comet_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Cell Culture", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="this compound Treatment", fillcolor="#FBBC05", fontcolor="#202124"]; embedding [label="Embed Cells in\nLow Melting Agarose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lysis [label="Cell Lysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; unwinding [label="Alkaline DNA Unwinding", fillcolor="#4285F4", fontcolor="#FFFFFF"]; electrophoresis [label="Electrophoresis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; staining [label="DNA Staining", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Fluorescence Microscopy\nand Image Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Quantify DNA Damage", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment; treatment -> embedding; embedding -> lysis; lysis -> unwinding; unwinding -> electrophoresis; electrophoresis -> staining; staining -> analysis; analysis -> end; } END_DOT Figure 3: Workflow for the Comet Assay to detect DNA damage.

dot digraph "ROS_Detection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Adherent Cells in Plate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="this compound Exposure", fillcolor="#FBBC05", fontcolor="#202124"]; loading [label="Load with DCFH-DA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate (30 min, 37°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; washing [label="Wash to Remove\nExcess Probe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measurement [label="Measure Fluorescence\n(Plate Reader or Flow Cytometer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Quantify ROS Levels", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment; treatment -> loading; loading -> incubation; incubation -> washing; washing -> measurement; measurement -> end; } END_DOT Figure 4: Workflow for intracellular ROS detection using DCFH-DA.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 4. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modified comet assay as a biomarker of sodium dithis compound-induced oxidative DNA damage: optimization and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different roles of ROS and Nrf2 in Cr(VI)-induced inflammatory responses in normal and Cr(VI)-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis of macrophage apoptosis vs. necrosis induced by cobalt and chromium ions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Standards for Quantitative Measurement of DNA Damage in Mammalian Cells [mdpi.com]

- 13. Low-dose hexavalent chromium induces mitophagy in rat liver via the AMPK-related PINK1/Parkin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Analysis of this compound-induced DNA-protein crosslinks with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. 2.2. Superoxide Dismutase (SOD) Assay Procedure [bio-protocol.org]

- 19. assaygenie.com [assaygenie.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. resources.novusbio.com [resources.novusbio.com]

- 24. cosmobiousa.com [cosmobiousa.com]

- 25. mmpc.org [mmpc.org]

A Technical Chronicle of Chromate's Industrial Ascendancy and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history of chromate use in a range of industrial applications. From its discovery and early uses as a vibrant pigment to its critical role in corrosion inhibition and wood preservation, this document provides a comprehensive overview of the scientific principles, experimental evaluations, and toxicological pathways associated with this compound compounds. Quantitative data on production, consumption, and evolving exposure limits are presented to offer a complete picture of this compound's industrial journey.

From Discovery to Industrial Staple: A Historical Overview

The history of chromium compounds in industrial applications dates back to the late 18th and early 19th centuries. The discovery of the element chromium in 1797 by the French chemist Louis Nicolas Vauquelin, named from the Greek word "chroma" meaning color, was a direct result of its colorful compounds.[1][2] This intrinsic property led to its first major industrial use as a pigment.[2][3][4]

The early 1800s saw the synthesis of lead this compound, which quickly became popular as "chrome yellow" for its brilliant and stable color in paints and textiles.[3][4][5] Around the same time, the textile industry began using potassium dithis compound as a mordant to fix dyes to fabrics, a practice that was widespread by 1820.[1][6]

The mid-19th century witnessed the expansion of this compound applications into metallurgy. The addition of chromium to steel was found to produce a harder, more resilient alloy, with the first patent for this use granted in 1865.[1][2] The development of the electric arc furnace in the early 1900s was a significant enabler for the large-scale production of ferrochrome, a key ingredient in stainless steel.[2]

Corrosion inhibition emerged as another critical application. The early 20th century saw the development of this compound conversion coatings, which passivate metal surfaces and provide excellent corrosion resistance and paint adhesion.[7][8] This technology became particularly important in the aerospace and automotive industries.[9] this compound-based primers also became a mainstay for protecting steel structures.[10]

In the 1930s, chromated copper arsenate (CCA) was developed as a highly effective wood preservative, protecting timber from decay and insect attack.[11][12] Its use became widespread for outdoor wood applications.